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Compound of Interest

Compound Name: Torkinib

Cat. No.: B612163

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of Torkinib (PP242),
a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). Torkinib
exhibits a high degree of selectivity for mTOR over other members of the phosphoinositide 3-
kinase (PI13K) family and the broader protein kinome, making it a valuable tool for studying
MTOR signaling and a promising candidate for therapeutic development.

Quantitative Selectivity Profile

Torkinib's inhibitory activity has been quantified against a range of kinases, demonstrating its
potent and selective nature. The following tables summarize the half-maximal inhibitory
concentration (IC50) values of Torkinib against various PI3K isoforms and other selected

kinases.

Table 1: Torkinib IC50 Values against PI3K Family Kinases
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Kinase IC50

mTOR 8 nM[1][2][3]

mTORC1 30 nM[1][3]

MTORC2 58 nM[1][3]

p110a 1.96 uM[2], 2 UM[L][3]
p110pB 2.2 uM[1][2][3]

p110y 1.27 uM[2], 1.3 pM[1][3]
p1103 100 nM[1], 102 nM[2]
DNA-PK 408 nM[2], 410 nM[1][3]

Table 2: Torkinib IC50 Values against Other Selected Kinases

Kinase IC50

Ret >90% inhibition at 800 nM[1]

PKCa 49 nM[2], >75% inhibition at 800 nM[1]
PKCpII >75% inhibition at 800 nM[1]

JAK2 (V617F)

>75% inhibition at 800 nM[1]

Hck 1.2 uM[1][3]
Scr 1.4 uM[1][3]
VEGFR2 1.5 uM[1][3]
Abl 3.6 uM[1][3]
EphB4 3.4 uM[1][3]
EGFR 4.4 uM[1][3]

As the data indicates, Torkinib is a highly potent inhibitor of mTOR with an IC50 of 8 nM.[1][2]
[3] It demonstrates significant selectivity for mTOR over the class | PI3K isoforms p110a,
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p110B, and p110y, with IC50 values in the micromolar range.[1][2][3] Notably, Torkinib shows
higher potency against p110d and DNA-PK compared to other PI3K isoforms.[1][2] When
screened against a large panel of 219 protein kinases, Torkinib displayed remarkable
selectivity, inhibiting only a few kinases, such as Ret, PKCa, PKCpII, and JAK2V617F, by more
than 75% at a concentration 100-fold greater than its mTOR IC50.[1]

Signaling Pathway Context

Torkinib exerts its effects by directly inhibiting the kinase activity of mTOR, a central regulator
of cell growth, proliferation, and survival. mTOR functions within two distinct multiprotein
complexes, mMTORC1 and mTORC2. Torkinib is a dual inhibitor of both mTORC1 and
MTORC2.[1][2][3] The PISK/AKT/mTOR pathway is a critical intracellular signaling cascade that
is often dysregulated in cancer.
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Figure 1: PI3BK/AKT/mTOR Signaling Pathway and Torkinib's sites of action.
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Experimental Protocols

The determination of Torkinib's selectivity profile relies on robust and validated kinase assays.
The following sections detail the methodologies for two commonly employed assays.

LanthaScreen™ Eu Kinase Binding Assay

This assay is a fluorescence resonance energy transfer (FRET)-based competition binding
assay.[4][5][6]

Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive
tracer from the kinase active site by a test compound. A europium (Eu)-labeled anti-tag
antibody binds to the kinase, and when the Alexa Fluor® 647-labeled tracer is also bound to
the kinase, FRET occurs between the Eu-donor and the Alexa Fluor® 647-acceptor.[4][5] An
inhibitor competing with the tracer for the ATP binding site will disrupt FRET.[4]

Workflow:

Reagent Preparation Assay Plate

Read TR-FRET Signal
(665nm / 615nm)

Add Torkinib
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Figure 2: General workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Detailed Methodology:
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o Compound Preparation: A serial dilution of Torkinib is prepared in an appropriate buffer,
typically containing DMSO.

» Kinase/Antibody Mixture: The target kinase and the Eu-labeled anti-tag antibody are mixed in
the assay buffer.

o Assay Assembly: In a microplate, the Torkinib dilutions, the kinase/antibody mixture, and the
Alexa Fluor® 647-labeled tracer are added.

 Incubation: The plate is incubated at room temperature for a specified period (e.g., 60
minutes) to allow the binding reaction to reach equilibrium.[4][7]

» Signal Detection: The time-resolved FRET (TR-FRET) signal is read on a plate reader
capable of measuring fluorescence at the donor emission wavelength (615 nm) and the
acceptor emission wavelength (665 nm).[7]

o Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. The IC50 values
are then determined by fitting the data to a sigmoidal dose-response curve.

HotSpot™ Radiometric Kinase Assay
This is a traditional and direct method for measuring kinase activity.[8][9]

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [y-32P]ATP
or [y-33P]JATP) by a kinase to a specific substrate (peptide or protein).[2][10] The amount of
incorporated radioactivity is directly proportional to the kinase activity.

Workflow:
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Figure 3: General workflow for the HotSpot™ Radiometric Kinase Assay.

Detailed Methodology:

» Reaction Setup: The kinase reaction is assembled in a microplate or tubes containing buffer,
the kinase, a specific substrate, and varying concentrations of Torkinib.[2]

« Initiation: The reaction is initiated by the addition of [y-32P]ATP or [y-33P]ATP.[8]

¢ Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a set
period.[10]

o Termination: The reaction is stopped, typically by adding a strong acid or by spotting the
reaction mixture onto a phosphocellulose filter paper (P81) which binds the phosphorylated
substrate.[10]

e Washing: The filter paper is washed extensively to remove unincorporated radiolabeled ATP.
[10]

» Detection: The amount of radioactivity incorporated into the substrate on the filter paper is
quantified using a phosphorimager or scintillation counter.[3][10]
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o Data Analysis: Kinase activity is calculated as a percentage of the control (no inhibitor). IC50
values are determined by plotting the percentage of inhibition against the logarithm of the
Torkinib concentration and fitting the data to a dose-response curve.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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